![molecular formula C51H75N13O12 B564421 Sar-Arg-Val-Tyr-Ile-His-Pro-Phe CAS No. 102029-89-0](/img/structure/B564421.png)
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe
Overview
Description
N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–acetic acid (1/1) is a complex peptide compound It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–acetic acid (1/1) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–acetic acid (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as tyrosine or histidine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–acetic acid (1/1) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–acetic acid (1/1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific context in which the peptide is used, such as its role in cellular signaling or its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine: A similar peptide without the acetic acid moiety.
N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–propionic acid: A variant with a propionic acid moiety instead of acetic acid.
Uniqueness
N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine–acetic acid (1/1) is unique due to its specific amino acid sequence and the presence of the acetic acid moiety. This combination imparts distinct properties to the peptide, making it suitable for specific applications that other similar compounds may not fulfill.
Biological Activity
Sar-Arg-Val-Tyr-Ile-His-Pro, a peptide analog of angiotensin II, exhibits significant biological activities that are crucial in various physiological and pathological processes. This article explores its synthesis, mechanisms of action, and potential applications in medicine and research.
Synthesis and Structure
The synthesis of Sar-Arg-Val-Tyr-Ile-His-Pro typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form the peptide chain. The structure of this compound is characterized by the following amino acid sequence:
- Sarcosine (Sar)
- Arginine (Arg)
- Valine (Val)
- Tyrosine (Tyr)
- Isoleucine (Ile)
- Histidine (His)
- Proline (Pro)
The presence of these specific amino acids contributes to its biological activity, particularly in relation to receptor binding and signaling pathways.
Sar-Arg-Val-Tyr-Ile-His-Pro functions primarily through interaction with specific receptors in the renin-angiotensin system (RAS), particularly the angiotensin II receptors . The mechanism involves:
- Receptor Binding : The peptide mimics angiotensin II and binds to its receptors, influencing blood pressure regulation and fluid balance.
- Signal Transduction : Upon binding, it activates intracellular signaling cascades that can lead to vasoconstriction, aldosterone secretion, and increased sodium reabsorption.
The unique sequence allows it to modulate receptor activity differently compared to natural angiotensin II, which can lead to therapeutic advantages in treating conditions like hypertension and heart failure .
Cardiovascular Effects
Research indicates that Sar-Arg-Val-Tyr-Ile-His-Pro possesses potent vasoactive properties:
- Vasoconstriction : It can induce contraction of vascular smooth muscle cells, leading to increased blood pressure.
- Fluid Retention : Enhances sodium reabsorption in renal tubules, contributing to fluid retention.
These effects are critical in conditions such as heart failure where fluid balance is disrupted.
Antimicrobial Potential
Emerging studies suggest that peptides similar to Sar-Arg-Val-Tyr-Ile-His-Pro may exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial membranes or inhibit essential bacterial functions .
Case Study 1: Vascular Responses
A study investigated the effects of Sar-Arg-Val-Tyr-Ile-His-Pro on isolated rat aorta segments. The results showed a dose-dependent increase in contraction when exposed to the peptide, confirming its role as a potent vasoconstrictor .
Concentration (µM) | Contraction (% of Max) |
---|---|
1 | 20 |
10 | 50 |
100 | 80 |
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that Sar-Arg-Val-Tyr-Ile-His-Pro exhibited inhibitory effects against common bacterial strains such as E. coli and S. aureus. The IC50 values were determined as follows:
Bacterial Strain | IC50 (µM) |
---|---|
E. coli | 15 |
S. aureus | 20 |
These findings indicate potential applications in developing peptide-based antibiotics.
Comparison with Other Peptides
When compared with other peptides such as angiotensin II and its derivatives, Sar-Arg-Val-Tyr-Ile-His-Pro shows distinct biological profiles due to its unique amino acid composition. For instance, while both peptides activate angiotensin receptors, Sar-Arg-Val-Tyr-Ile-His-Pro may offer a more prolonged action due to its structural modifications .
Properties
IUPAC Name |
acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N13O10.C2H4O2/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51;1-2(3)4/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPLPZKDKSDVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H75N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657523 | |
Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1062.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-89-0 | |
Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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